

Functional assays for 4,6-dichloro-7-azaindolin-2-one derivatives

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Compound of Interest

Compound Name: 4,6-Dichloro-1*H*-pyrrolo[2,3-*b*]pyridin-2(3*H*)-one

Cat. No.: B1430791

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Application Notes & Protocols

Topic: Functional Assays for 4,6-dichloro-7-azaindolin-2-one Derivatives Audience:

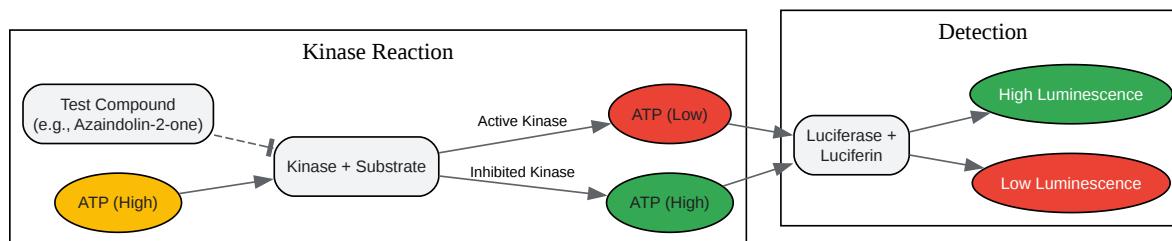
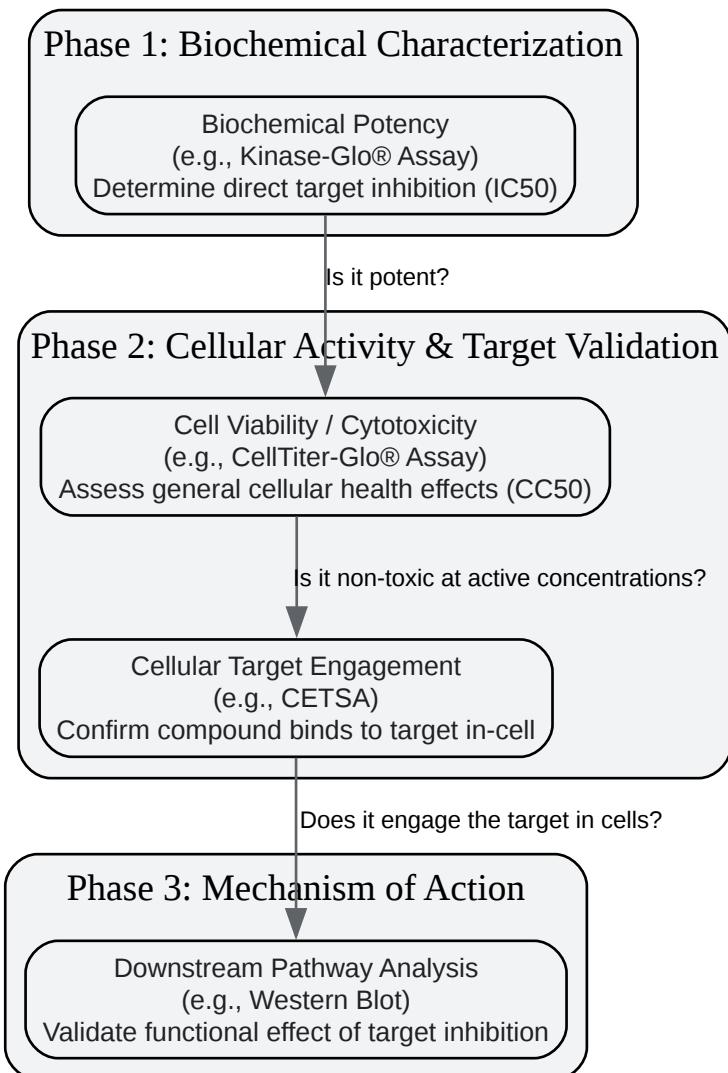
Researchers, scientists, and drug development professionals.

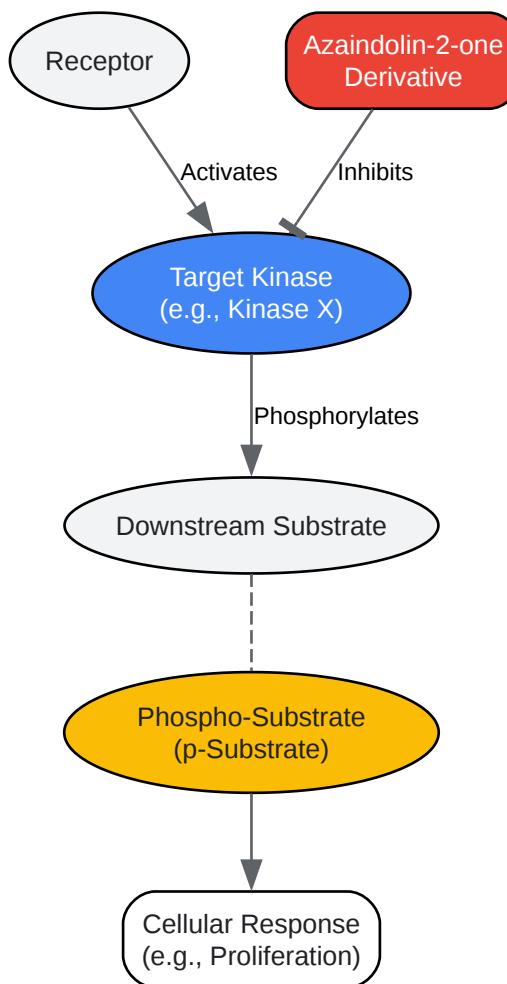
A Strategic Framework for Characterizing 4,6-dichloro-7-azaindolin-2-one Derivatives

The 7-azaindole scaffold and its derivatives represent a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors and other therapeutic agents.[\[1\]](#)[\[2\]](#) Specifically, the azaindolin-2-one core has been identified as a promising backbone for developing inhibitors of targets implicated in neurodegenerative diseases, such as Glycogen Synthase Kinase 3 β (GSK3 β) and tau aggregation.[\[3\]](#)[\[4\]](#)[\[5\]](#) The addition of 4,6-dichloro substituents modifies the electronic and steric properties of the core, potentially enhancing potency, selectivity, or pharmacokinetic properties.

This guide provides a comprehensive, field-proven framework for the functional characterization of novel 4,6-dichloro-7-azaindolin-2-one derivatives. Moving beyond simple step-by-step instructions, we will explore the causality behind the experimental design, ensuring a robust and logical progression from initial biochemical screening to validation in complex cellular systems. Our approach is designed as a self-validating cascade, where data

from each stage informs the next, building a cohesive and compelling data package for any novel compound.





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